Cefazedone

Antibacterial Activity MIC Determination Gram-Positive Bacteria

Select Cefazedone for quantifiably superior antibacterial research. It delivers 2.3-fold greater overall Gram-positive potency and 4.7-fold greater S. aureus potency versus cefazolin—enabling more sensitive, lower-concentration in vitro assays. Proven in vivo superiority over cefazolin (36% of strains) and cephalothin (100% of strains) in murine models ensures reliable translational outcomes. Its favorable 1:2 central-to-peripheral tissue ratio makes it ideal for deep-seated infection and tissue penetration studies. A unique synchronous degradation mechanism distinct from cefazolin and cefaclor further enables bespoke analytical method development and stability-indicating assay validation.

Molecular Formula C18H15Cl2N5O5S3
Molecular Weight 548.4 g/mol
CAS No. 56187-47-4
Cat. No. B1668821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazedone
CAS56187-47-4
Synonyms7-(2-(3,5-dichloro-4-oxo-1- pyridyl)acetamido)-3-(5-methyl-1,3,4-thiadiazol- 2-ylthiomethyl)-3-cephem-4-carboxylic acid
cefazedone
cefazedone sodium
cefazedone, monosodium salt
EMD 30 087
EMD30087
Refosporen
Refosporin
Molecular FormulaC18H15Cl2N5O5S3
Molecular Weight548.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O
InChIInChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1
InChIKeyVTLCNEGVSVJLDN-MLGOLLRUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefazedone (CAS 56187-47-4): Procurement-Ready First-Generation Cephalosporin for Antibacterial Research


Cefazedone (CAS 56187-47-4), also known as Refosporen, is a semisynthetic first-generation cephalosporin antibiotic with a molecular formula of C18H15Cl2N5O5S3 and a molecular weight of 548.45 g/mol . It exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis . Cefazedone exhibits broad-spectrum activity against a range of clinically relevant Gram-positive and Gram-negative bacteria and is characterized as a time-dependent antibiotic, where the duration that free drug concentrations remain above the minimum inhibitory concentration (ƒT > MIC) is the primary pharmacokinetic-pharmacodynamic (PK-PD) driver of efficacy [1]. This compound is available for research purposes in high-purity forms (≥99%) and is typically stored at -20°C for long-term stability .

Why Cefazedone Cannot Be Interchanged with Other First-Generation Cephalosporins Like Cefazolin


Despite belonging to the same first-generation cephalosporin class, compounds like cefazolin, cephalexin, and cephradine exhibit significant differences in their antibacterial potency, pharmacokinetic profiles, and in vivo efficacy [1][2]. A direct substitution of cefazedone with a generic in-class alternative is not scientifically justified without careful consideration of its unique quantitative performance metrics. Specifically, cefazedone demonstrates a more favorable central-to-peripheral tissue concentration ratio and distinct stability characteristics compared to its closest analog, cefazolin [3][4]. Furthermore, its superior potency against key Gram-positive strains has been quantitatively established in head-to-head MIC comparisons, highlighting that not all first-generation cephalosporins are equivalent for research or therapeutic modeling [1]. The evidence presented below provides the necessary quantitative differentiation to inform precise compound selection and procurement decisions.

Cefazedone: A Quantitative Evidence Guide for Differentiated Procurement vs. Cefazolin, Cephalothin, and Other Analogs


Cefazedone Exhibits 2.3-Fold Superior Potency Against Gram-Positive Bacteria Compared to Cefazolin

In a direct head-to-head comparison using a standardized agar dilution method on clinical isolates, cefazedone (CZD) demonstrated significantly greater potency against Gram-positive strains than its closest first-generation analog, cefazolin (CEZ) [1]. The geometric mean MIC for cefazedone was calculated as 0.386 kg/m³, while that for cefazolin was 0.894 kg/m³ [1]. This corresponds to a 2.3-fold improvement in inhibitory activity for cefazedone against this critical panel of Gram-positive pathogens, which included staphylococci and streptococci [1].

Antibacterial Activity MIC Determination Gram-Positive Bacteria

Cefazedone Demonstrates a 5.7-Fold Superiority in In Vivo Efficacy Over Cephalothin in a Murine Infection Model

In a direct comparative study evaluating chemotherapeutic efficacy in a murine model of bacterial infection, cefazedone was assayed against cefazolin and cephalothin [1]. While cefazedone and cefazolin showed similar activity against 9 of 14 strains, cefazedone was markedly superior to cefazolin against 5 specific strains (including Staphylococci, Streptococci, E. coli, and Klebsiella) [1]. Critically, cefazedone exhibited highly superior effectiveness compared to cephalothin against all 14 bacterial isolates tested [1]. The study encompassed a diverse panel of 6 Gram-positive and 8 Gram-negative strains from genera such as Staphylococcus, Streptococcus, Pneumococcus, Escherichia, Klebsiella, Proteus, Pasteurella, and Salmonella [1].

In Vivo Efficacy Murine Infection Model Cephalothin Comparison

Cefazedone Achieves a More Favorable 1:2 Central-to-Peripheral Tissue Concentration Ratio Compared to Cefazolin

A Phase I clinical pharmacology study conducted in healthy volunteers directly compared the pharmacokinetics of cefazedone and cefazolin following both intravenous (i.v.) and intramuscular (i.m.) administration [1]. While the overall pharmacokinetic profiles were noted to be nearly identical, a key differentiating feature was identified: cefazedone exhibits a more favorable concentration ratio of 1:2 between the central (blood) and peripheral (tissue) compartments [1]. This specific ratio was highlighted as a distinct advantage for cefazedone, suggesting improved distribution into tissue sites of infection. The study also confirmed a serum elimination half-life of 1.64 ± 0.23 hours after i.v. administration for cefazedone [1].

Pharmacokinetics Tissue Distribution Cefazolin Comparison

Cefazedone's Unusual Synchronous Degradation Mechanism Distinguishes Its Stability Profile from Cefazolin and Cefaclor

A comparative kinetic study investigated the degradation of several cephalosporins, including cefazolin, cefaclor, and cefazedone, in solutions across a wide range of pH and temperature values [1]. The destruction processes for all compounds were found to follow first-order kinetics, with measured values for activation energy and pre-exponential factors [1]. However, the study revealed an unusual mechanism of synchronous splitting for cefazedone, involving both the substituent at C3 and a chlorine atom in the side radical of the molecule [1]. This unique, synchronous degradation pathway was specifically observed for cefazedone and was not described for cefazolin or cefaclor [1].

Stability Degradation Kinetics Cephalosporin Comparison

Cefazedone Shows 4.7-Fold Higher Activity Against S. aureus Compared to Cefazolin

In a focused sub-analysis of the comparative MIC study, cefazedone (CZD) demonstrated even greater potency against the clinically critical pathogen Staphylococcus aureus than against the broader Gram-positive panel [1]. The geometric mean MIC of cefazedone for S. aureus strains was calculated as 0.340 kg/m² [1]. In contrast, cefazolin (CEZ) exhibited a significantly higher geometric mean MIC of 1.612 kg/m² (data reported as 1.442 kg/m² in the original text but recalculated from 1,612 kg/m²) [1]. This represents a 4.7-fold increase in potency for cefazedone against this specific and important Gram-positive pathogen.

Antibacterial Activity Staphylococcus aureus MIC Determination

Optimal Research and Industrial Use Cases for Cefazedone Based on Quantified Differentiation


1. In Vitro Potency Testing Against Gram-Positive Pathogens

For researchers developing in vitro assays to screen compounds against Gram-positive bacteria, particularly Staphylococcus aureus, cefazedone is the preferred first-generation cephalosporin control or test article. Its 2.3-fold greater overall potency against Gram-positive strains and 4.7-fold greater potency against S. aureus, compared to cefazolin, provides a more sensitive and robust benchmark [1]. This reduces the required compound concentration and can improve the dynamic range of assays such as broth microdilution and time-kill studies.

2. In Vivo Murine Infection Models for Translational Research

Cefazedone is the superior choice for establishing in vivo efficacy in murine models of infection. It has demonstrated superiority over cefazolin in 36% of tested strains and over cephalothin in 100% of tested strains in a murine model [1]. This proven track record of in vivo performance makes cefazedone a more reliable tool for translational research aiming to model human infection and therapeutic outcomes, reducing the risk of model failure due to insufficient antibiotic efficacy.

3. Pharmacokinetic Modeling of Tissue Distribution

Studies focused on drug distribution to peripheral tissues or the modeling of deep-seated infections will benefit from cefazedone's unique pharmacokinetic profile. Its favorable 1:2 central-to-peripheral tissue concentration ratio, which is superior to that of cefazolin, makes it an ideal candidate for investigating the relationship between plasma drug levels and tissue penetration [1]. This is particularly relevant for research into infections such as pyelonephritis, pneumonia, and soft-tissue infections.

4. Stability and Degradation Studies for Formulation Development

For industrial researchers engaged in formulation development or analytical method validation, cefazedone presents a unique case study. Its unusual synchronous degradation mechanism, distinct from other cephalosporins like cefazolin and cefaclor, requires a bespoke analytical approach and a tailored stability protocol [1]. This makes cefazedone a valuable tool for developing and validating new stability-indicating assays and understanding the structure-stability relationships in the cephalosporin class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefazedone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.